

The Genesis of a Solvent: A Technical History of Tetrachloroethylene

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Compound of Interest

Compound Name: Tetrachloroethylene

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloroethylene, a chlorinated hydrocarbon with the formula C_2Cl_4 , has played a pivotal role in various industrial applications for over a century, most notably as a highly effective solvent. Its non-flammable nature and potent solvency for organic materials led to its widespread adoption in dry cleaning and metal degreasing. This technical guide delves into the discovery and historical development of **tetrachloroethylene** as a solvent, providing a comprehensive overview for researchers, scientists, and professionals in drug development who may encounter this compound in historical contexts or environmental studies. The following sections detail its initial synthesis, the evolution of its manufacturing processes, and its metabolic fate, supported by quantitative data, experimental methodologies, and process visualizations.

Discovery and Early Synthesis

Contrary to a common misconception that credits Michael Faraday, the first synthesis of **tetrachloroethylene** was achieved by the French chemist Henri Victor Regnault in 1839.^[1] Faraday's earlier work in 1820 produced carbon tetrachloride, not **tetrachloroethylene**.^[1] Regnault's discovery was the result of the thermal decomposition of hexachloroethane.^[1] He distinguished his new compound from Faraday's by its different boiling point; Regnault's substance boiled at approximately 120°C, whereas carbon tetrachloride boiled between 70°C and 77°C.^[1]

Experimental Protocol: Regnault's Synthesis (1839)

Based on historical accounts, a detailed, step-by-step protocol for Regnault's original experiment is not readily available in modern literature. However, the fundamental chemical reaction is the thermal decomposition of hexachloroethane as shown below:



The process would have involved heating solid hexachloroethane to a temperature sufficient to induce decomposition, followed by the collection and purification of the resulting liquid **tetrachloroethylene**.

A generalized laboratory procedure based on this reaction would involve:

- Apparatus: A heat-resistant retort or flask connected to a condenser and a collection vessel.
- Procedure: a. Hexachloroethane is placed in the reaction vessel. b. The vessel is heated to induce thermal decomposition. The exact temperature used by Regnault is not specified in available records, but later studies show decomposition begins around 400°C.^[1] c. The vaporized **tetrachloroethylene** and chlorine gas pass into the condenser. d. The condensed liquid **tetrachloroethylene** is collected in a receiving flask. e. Purification would likely have been achieved through distillation to separate the **tetrachloroethylene** from any unreacted starting material and byproducts.

Evolution of Industrial Production

The commercial production of **tetrachloroethylene** in the United States began in 1925.^[2] Over the decades, the manufacturing processes have evolved from early methods to more efficient and economical ones.

Acetylene-Based Process (Early 20th Century)

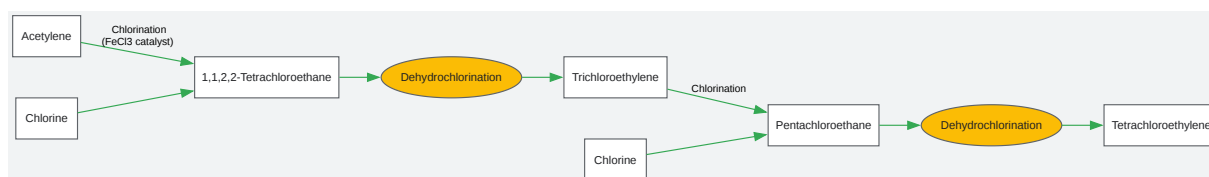
One of the earliest industrial methods for producing **tetrachloroethylene** involved a multi-step process starting with acetylene and chlorine.^[2] This method became less favorable by the 1970s due to the high cost of acetylene.^[2]

Experimental Protocol: Acetylene-Based Synthesis

This process typically involved the following stages, though specific industrial parameters varied:

- Chlorination of Acetylene: Acetylene was reacted with chlorine to produce 1,1,2,2-tetrachloroethane. This reaction was often catalyzed by ferric chloride at temperatures around 90°C.[3]
 - Reaction: $\text{C}_2\text{H}_2 + 2\text{Cl}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_4$
- Dehydrochlorination to Trichloroethylene: The resulting 1,1,2,2-tetrachloroethane was then dehydrochlorinated to produce trichloroethylene. This could be achieved by treatment with an aqueous solution of calcium hydroxide or by vapor-phase cracking over a catalyst like barium chloride or calcium chloride at 300-500°C.[3]
 - Reaction: $2 \text{C}_2\text{H}_2\text{Cl}_4 + \text{Ca}(\text{OH})_2 \rightarrow 2 \text{C}_2\text{HCl}_3 + \text{CaCl}_2 + 2\text{H}_2\text{O}$
- Further Chlorination and Dehydrochlorination: Trichloroethylene was then further chlorinated to pentachloroethane, which was subsequently dehydrochlorinated to yield **tetrachloroethylene**.

The logical workflow for this process is illustrated in the diagram below.



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Acetylene-Based Synthesis of **Tetrachloroethylene**

High-Temperature Chlorinolysis of Hydrocarbons

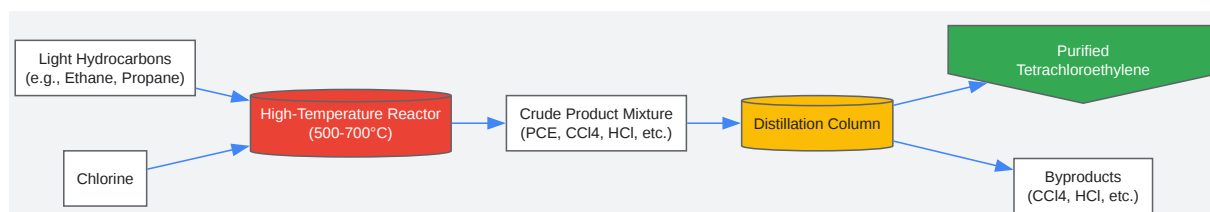
Modern production of **tetrachloroethylene** primarily relies on the high-temperature chlorination (chlorinolysis) of light hydrocarbons.[1] This method is more economical than the acetylene-based process.[2]

Experimental Protocol: High-Temperature Chlorinolysis

This process involves the reaction of light hydrocarbons (such as methane, ethane, propane) or their partially chlorinated derivatives with chlorine at high temperatures.

- **Reaction Conditions:** The reaction is typically carried out at temperatures ranging from 500 to 700°C.[4]
- **Feedstocks:** A variety of feedstocks can be used, including hydrocarbons with one to three carbon atoms or their chlorinated counterparts.[4]
- **Reaction:** The process generates a mixture of chlorinated hydrocarbons, including **tetrachloroethylene**, carbon tetrachloride, and hydrogen chloride.[1]
 - Example Reaction (from 1,2-dichloroethane): $\text{ClCH}_2\text{CH}_2\text{Cl} + 3\text{Cl}_2 \rightarrow \text{Cl}_2\text{C}=\text{CCl}_2 + 4\text{HCl}$ [1]
- **Catalysis:** The reaction can be catalyzed by substances such as a mixture of potassium chloride and aluminum chloride or activated carbon.[1]
- **Purification:** The resulting mixture is then separated by distillation to isolate the **tetrachloroethylene**. [1]

The general workflow for this production method is depicted below.



[Click to download full resolution via product page](#)High-Temperature Chlorinolysis for **Tetrachloroethylene** Production

Physicochemical Properties and Production Data

Tetrachloroethylene is a colorless, non-flammable liquid with a characteristic sweet odor. Its key physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C2Cl4
Molar Mass	165.83 g/mol
Boiling Point	121.1 °C
Melting Point	-22.4 °C
Density	1.623 g/cm ³ at 20°C
Solubility in Water	150 mg/L at 20°C
Vapor Pressure	18.6 mmHg at 25°C

Source: Kirk-Othmer Encyclopedia of Chemical Technology[5]

Historical production volumes in the United States reflect the changing industrial landscape and regulatory environment.

Year	U.S. Production (Millions of Pounds)
1960	354
1970	788
1980	763
1990	470
2000	310
2012	420.7

Sources: Toxicological Profile for **Tetrachloroethylene**, Kirk-Othmer Encyclopedia of Chemical Technology[2][5]

Metabolism of Tetrachloroethylene

Understanding the metabolic fate of **tetrachloroethylene** is crucial for assessing its toxicological profile. Metabolism occurs primarily in the liver through two main pathways: cytochrome P450-mediated oxidation and glutathione conjugation.

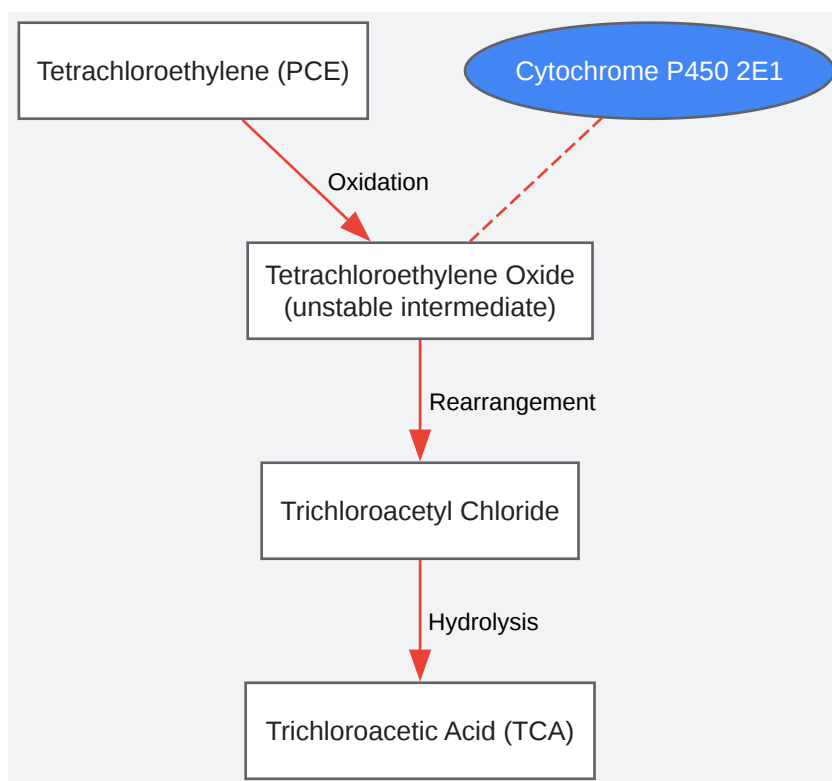
Cytochrome P450 (CYP) Pathway

The major metabolic route for **tetrachloroethylene** involves oxidation by cytochrome P450 enzymes, particularly CYP2E1. This pathway leads to the formation of several metabolites.

Metabolic Steps:

- **Epoxidation:** **Tetrachloroethylene** is oxidized to an unstable epoxide intermediate, **tetrachloroethylene oxide**.
- **Rearrangement:** This epoxide rapidly rearranges to form trichloroacetyl chloride.
- **Hydrolysis:** Trichloroacetyl chloride is then hydrolyzed to trichloroacetic acid (TCA), a major urinary metabolite.

The signaling pathway for the CYP-mediated metabolism is illustrated below.



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CYP450-Mediated Metabolic Pathway of **Tetrachloroethylene**

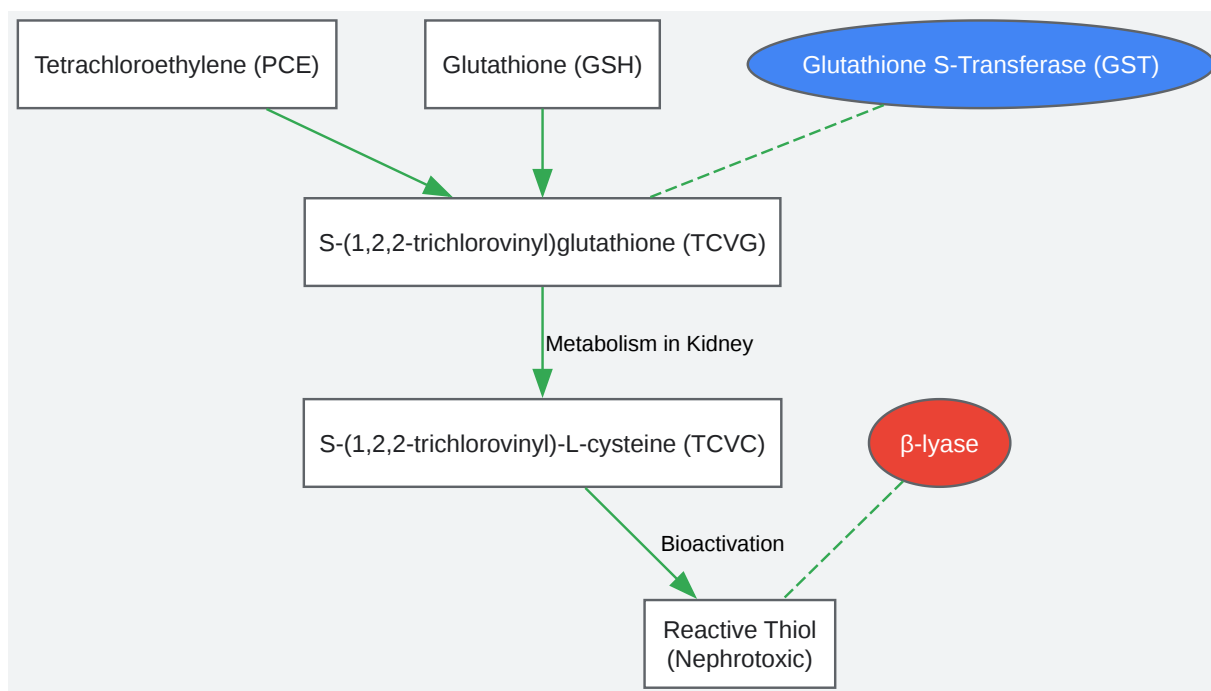
Glutathione (GSH) Conjugation Pathway

A minor but toxicologically significant pathway for **tetrachloroethylene** metabolism is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).

Metabolic Steps:

- Conjugation: **Tetrachloroethylene** reacts with GSH to form S-(1,2,2-trichlorovinyl)glutathione (TCVG).
- Conversion to Cysteine Conjugate: TCVG is further metabolized in the kidneys to S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).
- Bioactivation: TCVC can be bioactivated by the enzyme β -lyase to a reactive thiol, which is associated with nephrotoxicity.

The glutathione conjugation pathway is visualized in the following diagram.



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Glutathione Conjugation Pathway of **Tetrachloroethylene**

Conclusion

The journey of **tetrachloroethylene** from its discovery in a 19th-century laboratory to its status as a major industrial solvent is a testament to the advancements in chemical synthesis and industrial processes. While its use has been curtailed in recent years due to environmental and health concerns, its historical significance remains. For researchers and scientists, understanding the origins, production methods, and metabolic pathways of **tetrachloroethylene** provides a crucial context for evaluating its legacy, whether in the context of historical industrial practices, environmental remediation, or toxicological studies. The data and diagrams presented in this guide offer a foundational understanding of this important chlorinated solvent.

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